RS 8359 MAO-A:MAO-B Selectivity Ratio of 2200:1 vs. Moclobemide
RS 8359 demonstrates a MAO-A:MAO-B selectivity ratio of approximately 2200, making it one of the most specific compounds within the RIMA class [1]. This selectivity ratio is described as 'markedly greater than that of moclobemide' in independent reviews [2]. The high A:B selectivity ratio contributes to a reduced risk of off-target MAO-B inhibition, which is associated with tyramine potentiation and the 'cheese effect' characteristic of non-selective MAOIs.
| Evidence Dimension | MAO-A vs. MAO-B selectivity ratio |
|---|---|
| Target Compound Data | Approximately 2200 (MAO-A:MAO-B) |
| Comparator Or Baseline | Moclobemide (quantitative selectivity ratio not specified, but described as 'markedly lower' than RS 8359) |
| Quantified Difference | Qualitatively described as 'markedly greater' selectivity |
| Conditions | In vitro enzyme inhibition assays (specific enzyme source and substrate not detailed in cited review) |
Why This Matters
Researchers seeking a RIMA with minimal MAO-B off-target activity should prioritize RS 8359 over moclobemide based on this selectivity differential.
- [1] Iwata N, Püchler K, Plenker A. Pharmacology of the new reversible inhibitor of monoamine oxidase A, RS-8359. Int Clin Psychopharmacol. 1997;12(Suppl 5):S3-S10. PMID: 9466163. View Source
- [2] Anonymous. RS 8359. Drugs in R&D. 1999;2(1):63-65. ISSN: 1174-5886. View Source
